molecular formula C15H12BrNO5 B10892116 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde CAS No. 443125-49-3

3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B10892116
CAS No.: 443125-49-3
M. Wt: 366.16 g/mol
InChI Key: QBIKMSSFMFVHMR-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H12BrNO5 and a molecular weight of 366.16 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitrobenzyl group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) with hydrochloric acid (HCl)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzoic acid

    Reduction: 3-Bromo-5-methoxy-4-[(3-aminobenzyl)oxy]benzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde (CAS No. 443125-49-3) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromo group, a methoxy group, and a nitrobenzyl ether, which contribute to its unique properties and reactivity. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The molecular formula of this compound is C15H12BrNO5, with a molecular weight of 366.16 g/mol. The structure includes functional groups that may interact with various biological targets, influencing its pharmacological profile.

PropertyValue
Molecular Formula C15H12BrNO5
Molecular Weight 366.16 g/mol
IUPAC Name 3-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde
CAS Number 443125-49-3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The nitrobenzyl moiety can undergo reduction to generate reactive intermediates that may inhibit bacterial growth or modulate enzyme activity. For instance, studies have shown that nitro-substituted compounds can display enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, notably those involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which are critical for drug metabolism. Inhibitory studies suggest that derivatives of this compound could exhibit time-dependent inhibition of CYP enzymes, raising concerns about potential drug-drug interactions and metabolic stability .

Case Studies

  • Antibacterial Activity : A study examining the antibacterial properties of nitro-substituted benzaldehydes found that these compounds could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Cytotoxic Effects on Cancer Cells : Research on related benzaldehyde derivatives indicated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer). These studies highlighted the compound's potential as a lead structure for developing new anticancer agents .

Properties

CAS No.

443125-49-3

Molecular Formula

C15H12BrNO5

Molecular Weight

366.16 g/mol

IUPAC Name

3-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C15H12BrNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3

InChI Key

QBIKMSSFMFVHMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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